2-(Methylamino)pyrimidin-5-ol

Catalog No.
S13660566
CAS No.
M.F
C5H7N3O
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)pyrimidin-5-ol

Product Name

2-(Methylamino)pyrimidin-5-ol

IUPAC Name

2-(methylamino)pyrimidin-5-ol

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c1-6-5-7-2-4(9)3-8-5/h2-3,9H,1H3,(H,6,7,8)

InChI Key

WQWNWDNCJLEPJK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=N1)O

2-(Methylamino)pyrimidin-5-ol is a pyrimidine derivative characterized by the presence of a methylamino group at the second position and a hydroxyl group at the fifth position of the pyrimidine ring. Its molecular formula is C₇H₈N₄O, and it has a molecular weight of approximately 168.16 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

, particularly involving nucleophilic substitutions and condensation reactions. One significant reaction involves its interaction with formaldehyde, which leads to the formation of methylol derivatives. These derivatives can further react to yield methylenebis(methylimino)dipyrimidine under specific conditions, indicating its reactivity and potential as a precursor in synthetic pathways .

Additionally, this compound can undergo aromatic nucleophilic substitution reactions, which are essential for synthesizing more complex pyrimidine derivatives . Such reactions often require specific conditions, such as the presence of catalysts or particular solvents to enhance yield and selectivity.

The biological activities of 2-(Methylamino)pyrimidin-5-ol have been explored in various studies. It has shown potential inhibitory effects against certain enzymes and receptors involved in disease processes. For instance, compounds related to this structure have been investigated for their activity against mutant forms of epidermal growth factor receptor (EGFR), which is significant in cancer therapy .

Moreover, its derivatives have been noted for their antibacterial and antiviral properties, making them candidates for further pharmacological studies.

Synthesis of 2-(Methylamino)pyrimidin-5-ol can be achieved through several methods:

  • Direct Amination: The reaction of 2-amino-5-hydroxypyrimidine with methylating agents such as methyl iodide or dimethyl sulfate.
  • Cyclization Reactions: Utilizing starting materials like 2-amino-4,6-dichloropyrimidine and subsequent reactions with amines or alcohols under basic conditions.
  • Formaldehyde Reaction: As previously mentioned, reacting 2-(methylamino)pyrimidine with formaldehyde can yield various derivatives that may be further modified to obtain the target compound .

These methods highlight the versatility in synthesizing this compound and its derivatives.

2-(Methylamino)pyrimidin-5-ol finds applications primarily in medicinal chemistry. It serves as a building block for synthesizing various pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its derivatives have been explored for use as enzyme inhibitors and receptor modulators, contributing to drug discovery efforts aimed at treating conditions such as cancer and bacterial infections.

Additionally, due to its structural properties, it may also be employed in the development of agrochemicals or as a ligand in coordination chemistry.

Interaction studies involving 2-(Methylamino)pyrimidin-5-ol often focus on its binding affinity with biological targets such as enzymes or receptors. Research has indicated that modifications to its structure can significantly influence its biological activity and specificity towards certain targets. For example, variations in substituents on the pyrimidine ring can alter its interaction profile with EGFR mutants .

These studies are crucial for understanding how structural changes affect pharmacodynamics and pharmacokinetics, guiding future drug design.

Several compounds share structural similarities with 2-(Methylamino)pyrimidin-5-ol. Below is a comparison highlighting their unique characteristics:

Compound NameStructure FeaturesBiological Activity
2-AminopyrimidineAmino group at position 2Antiviral activity
4-(Methylamino)pyrimidin-5-olMethylamino group at position 4Anticancer properties
2-(Dimethylamino)pyrimidin-5-olTwo methyl groups at position 2Potential neuroprotective effects
5-(Hydroxymethyl)pyrimidin-2-amineHydroxymethyl group at position 5Antimicrobial properties

The uniqueness of 2-(Methylamino)pyrimidin-5-ol lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds. Its ability to form stable derivatives through various

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

125.058911855 g/mol

Monoisotopic Mass

125.058911855 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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